1,3,5(10)-Estratriene

Description

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,13S,14S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h2-3,5-6,15-17H,4,7-12H2,1H3/t15-,16-,17+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCRYAZDZCJZFG-BDXSIMOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4=CC=CC=C4C3CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC=CC=C4[C@H]3CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923933 |

Source

|

| Record name | Estrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-09-0 |

Source

|

| Record name | 1,3,5(10)-Estratriene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001217090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5(10)-Estratriene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F274X7VR4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Structural & Spectroscopic Characterization of 1,3,5(10)-Estratriene

[1]

Executive Summary & Scope

1,3,5(10)-Estratriene (CAS: 1203-09-4) represents the fundamental hydrocarbon nucleus of the estrogenic steroid family.[1][2] Unlike its functionalized derivatives (Estrone, Estradiol, Estriol), this molecule lacks the C3-hydroxyl and C17-oxygenated moieties.[1] Consequently, it serves as the critical "blank" scaffold for Structure-Activity Relationship (SAR) studies, allowing researchers to isolate the physicochemical contributions of the aromatic A-ring without the interference of hydrogen-bonding functional groups.

This guide provides a definitive framework for the structural validation of 1,3,5(10)-estratriene, focusing on nuclear magnetic resonance (NMR) interpretation, mass spectrometric (MS) fragmentation logic, and chromatographic purity assessment.

Structural Architecture & Stereochemistry[1][3]

The molecule consists of a tetracyclic core (gonane nucleus) with a specific unsaturation pattern. The defining feature is the aromatic A-ring , which imposes planarity on carbons C1 through C5 and C10.

Conformational Dynamics

-

Ring A: Planar (Aromatic).

-

Ring B: Adopts a 7

,8 -

Ring C: Standard chair conformation, providing the rigid backbone.

-

Ring D: Envelope conformation (typically C13-envelope), modulated by the absence of the C17 substituent which usually rigidifies this ring in estrogens.

Stereochemical Config

The biological activity of estrogen analogs hinges on the specific trans-fusion of the ring junctions. 1,3,5(10)-estratriene retains the natural steroid configuration:

-

C8:

-H -

C9:

-H -

C13:

-Methyl (C18)[1] -

C14:

-H

Figure 1: Structural hierarchy and stereochemical dependencies of the 1,3,5(10)-estratriene nucleus.

Spectroscopic Fingerprinting

The absence of the C3-OH and C17-O groups makes the spectra of 1,3,5(10)-estratriene significantly cleaner than estradiol.[1] This "negative fingerprinting" (absence of signals) is the primary method of verification.

Nuclear Magnetic Resonance ( H NMR)

The proton spectrum is dominated by the aromatic region and the high-field methyl singlet.

| Proton Environment | Chemical Shift ( | Multiplicity | Mechanistic Insight |

| C1-H | 7.20 - 7.30 | Doublet ( | Deshielded by ring current; couples with C2-H. |

| C2-H | 6.90 - 7.10 | Multiplet | Ortho-coupling to C1; Meta-coupling to C4.[1] |

| C4-H | 6.80 - 7.00 | Singlet (broad) | Isolated from C2 by C3 (no H); shows weak meta-coupling.[1] |

| C6-H | 2.80 - 2.90 | Multiplet | Benzylic position; deshielded by proximity to Ring A. |

| C18-CH | 0.69 - 0.75 | Singlet | Diagnostic Peak. Upfield shift due to lack of C17-ketone (vs. Estrone |

| Steroid Envelope | 1.20 - 2.40 | Complex Multiplets | Overlapping signals from Rings B, C, D aliphatic protons.[1] |

Expert Insight: In 17-oxygenated estrogens, the C18 methyl appears downfield (0.78–0.90 ppm).[1] Observing this singlet shift upfield to

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the hydrocarbon nature of the molecule.

-

Diagnostic Presence:

-

(C-H) Aromatic: 3010–3050 cm

-

(C=C) Aromatic Ring: 1600, 1580, 1500 cm

-

(C-H) Aromatic: 3010–3050 cm

-

Diagnostic Absence (Critical for Purity):

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion (

): m/z 240.2 (Calculated for C -

Base Peak: Often the molecular ion itself, due to the stability of the aromatic system.

-

Fragmentation:

-

Loss of Methyl (M-15): m/z 225.[1]

-

Benzylic Cleavage (Ring B rupture): Distinctive fragments at m/z 97 or 110 depending on ionization energy.

-

Experimental Protocol: Purity Analysis via HPLC-UV

Because 1,3,5(10)-estratriene is often synthesized via the reduction of estrone or estradiol, the most critical impurities are unreacted starting materials (phenols/ketones). The following method utilizes the aromatic chromophore for detection while separating polar impurities.

System Suitability Parameters

-

Stationary Phase: C18 (Octadecylsilyl), End-capped, 5

m, 150 x 4.6 mm. -

Mobile Phase: Isocratic Acetonitrile:Water (80:20 v/v). Note: High organic content is required due to the high lipophilicity of the hydrocarbon.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Specific to the A-ring phenol/aromatic absorption).

-

Temperature: 25°C.

Step-by-Step Workflow

-

Standard Preparation: Dissolve 10 mg of 1,3,5(10)-estratriene Reference Standard in 10 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes.

-

Impurity Marker Prep: Prepare a "spiked" solution containing 0.1% Estrone and 0.1% Estradiol relative to the target analyte.

-

Equilibration: Flush column with mobile phase for 30 minutes until baseline stabilizes.

-

Injection: Inject 10

L of the Spiked Solution.-

Expectation: Estradiol (RT ~3 min) and Estrone (RT ~4 min) will elute before the target 1,3,5(10)-estratriene (RT ~8-10 min) due to their polar hydroxyl groups.[1]

-

-

Sample Analysis: Inject the sample. Calculate purity using Area Normalization, ensuring the "polar front" (0–5 min) is clear of peaks.

Figure 2: Analytical workflow for the isolation and purity confirmation of 1,3,5(10)-estratriene.

Synthesis & Derivatization Context

Understanding the origin of the molecule aids in troubleshooting analysis. 1,3,5(10)-estratriene is rarely found in nature; it is a synthetic derivative.[1]

-

Route: Deoxygenation of Estrone.

-

Implication: If your MS spectrum shows M+ at 256, you likely have incomplete reduction at the C17 position (Estrane-17-ol derivative).[1]

References

-

National Institute of Standards and Technology (NIST). (2023). Estra-1,3,5(10)-triene Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. (2024). Estrone (Source of numbering and nomenclature). National Library of Medicine. [Link]

-

Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1] [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. (Standard text for steroid NMR assignment principles).

An In-Depth Technical Guide to the Thermodynamic Stability of the Estratriene Aromatic A-Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The estratriene nucleus, particularly its aromatic A-ring, is a cornerstone of steroid chemistry and pharmacology. Its inherent thermodynamic stability dictates the reactivity, metabolism, and, ultimately, the biological activity of a vast array of natural and synthetic compounds, including estrogens and their modulators. This guide provides a comprehensive exploration of the factors governing the stability of this crucial structural motif. We will delve into the theoretical underpinnings of its aromaticity, explore experimental and computational methodologies for quantifying its stability, and discuss the profound implications for drug design and development.

Introduction: The Significance of the Estratriene A-Ring in Medicinal Chemistry

The 1,3,5(10)-estratriene steroid nucleus is the defining feature of estrogens, a class of hormones pivotal to numerous physiological processes. The phenolic A-ring of this structure is not merely a passive scaffold; its aromatic character imparts exceptional thermodynamic stability, profoundly influencing receptor binding affinity, metabolic fate, and overall pharmacological profile.[1][2] A deep understanding of the A-ring's stability is therefore paramount for medicinal chemists aiming to design novel therapeutics, such as selective estrogen receptor modulators (SERMs), with tailored activities and improved metabolic profiles.[3][4]

The stability of the aromatic A-ring is a direct consequence of the delocalization of six π-electrons across the cyclic, planar system, fulfilling Hückel's rule for aromaticity.[5][6][7] This delocalization results in a significant resonance energy, rendering the ring resistant to chemical transformations that would disrupt this stable electronic configuration.[1][8] This inherent stability poses both a challenge and an opportunity in drug design. While it provides a robust platform for molecular scaffolding, modifications that alter the electronic nature of the A-ring can dramatically impact the molecule's therapeutic efficacy.

This guide will systematically dissect the concept of thermodynamic stability as it applies to the estratriene A-ring, providing researchers with the foundational knowledge and practical insights necessary to navigate the complexities of steroid chemistry in drug discovery.

Theoretical Framework: The Pillars of A-Ring Stability

The remarkable stability of the estratriene A-ring is rooted in the principles of aromaticity. Several key factors contribute to this phenomenon:

-

Cyclic and Planar Structure: The A-ring is a six-membered ring that adopts a planar or near-planar conformation, allowing for the continuous overlap of p-orbitals.[6][7]

-

Conjugated System: The ring comprises a continuous system of alternating single and double bonds, facilitating the delocalization of π-electrons.[5][6]

-

Hückel's Rule (4n+2 π-Electrons): With six π-electrons (where n=1 in the 4n+2 rule), the A-ring satisfies the electronic requirement for aromaticity, leading to a completely filled set of bonding molecular orbitals and exceptional stability.[5][6][8]

This combination of structural and electronic features results in a significant resonance stabilization energy , which is the additional stability gained through electron delocalization compared to a hypothetical localized structure.[8] This energy can be conceptually understood as the difference between the expected and the actual heat of hydrogenation. For benzene, a comparable aromatic system, this stabilization is an extraordinary 36 kcal/mole more than expected for a hypothetical cyclohexatriene.[8][9]

The following diagram illustrates the key features contributing to the aromaticity of the estratriene A-ring.

Caption: Logical relationship of factors leading to A-ring stability.

Quantifying Thermodynamic Stability: Experimental and Computational Approaches

Assessing the thermodynamic stability of the estratriene A-ring requires a combination of experimental and computational techniques. Each approach provides unique insights into the energetic landscape of these molecules.

Experimental Methodologies

Calorimetry: This is the most direct method for measuring the heat changes associated with chemical reactions, providing fundamental thermodynamic data.[10][11]

-

Heat of Combustion: By measuring the heat released during the complete combustion of an estratriene derivative, one can determine its enthalpy of formation. More stable isomers will release less heat upon combustion because they start from a lower energy state.[12][13]

-

Heat of Hydrogenation: This technique measures the heat released when the double bonds in the aromatic ring are catalytically hydrogenated. Aromatic compounds exhibit a significantly lower heat of hydrogenation than would be expected for a non-aromatic cyclic polyene, with the difference corresponding to the aromatic stabilization energy.[8][9]

Differential Scanning Calorimetry (DSC): DSC is a highly sensitive technique used to study the thermotropic properties of molecules.[14][15] It can be employed to determine the purity and stability of steroid compounds by analyzing their melting points and other phase transitions.[16][17]

Protocol 1: Determination of Enthalpy of Reaction using a Simple Calorimeter

Objective: To measure the enthalpy change of a reaction involving an estratriene derivative.

Materials:

-

Coffee-cup calorimeter (two nested polystyrene cups with a lid)

-

Magnetic stirrer and stir bar

-

Digital thermometer (accurate to ±0.1 °C)

-

Known mass of the estratriene derivative

-

Known volume of a suitable reactant solution (e.g., a mild oxidizing or reducing agent)

Procedure:

-

Assemble the calorimeter with the magnetic stir bar inside.

-

Accurately measure and record the mass of the estratriene derivative.

-

Measure a precise volume of the reactant solution and transfer it to the calorimeter.

-

Begin stirring the solution and record the initial temperature (T_initial) at regular intervals (e.g., every 30 seconds) for several minutes to establish a stable baseline.

-

Add the estratriene derivative to the solution, ensuring the lid is quickly replaced.

-

Continue to record the temperature at regular intervals until it reaches a maximum or minimum and then begins to return towards the initial temperature.

-

Plot temperature versus time to determine the change in temperature (ΔT) by extrapolating the post-addition temperature curve back to the time of mixing.

-

Calculate the heat of reaction (q_rxn) using the formula: q_rxn = - (m_solution * c_solution * ΔT), where m is the mass and c is the specific heat capacity of the solution.

-

Calculate the molar enthalpy of reaction (ΔH) by dividing q_rxn by the number of moles of the estratriene derivative.

Self-Validation:

-

Calibrate the calorimeter by measuring the enthalpy of a reaction with a known value (e.g., the dissolution of a known salt).

-

Repeat the experiment multiple times to ensure reproducibility and calculate the standard deviation of the results.

Computational Chemistry Approaches

Computational methods have become indispensable for predicting and understanding the stability of aromatic systems.

-

Density Functional Theory (DFT): DFT calculations are widely used to determine the electronic structure and energies of molecules. By calculating the energies of an estratriene derivative and appropriate non-aromatic reference compounds, the aromatic stabilization energy can be estimated.[18]

-

Isomerization Stabilization Energy (ISE): This method involves calculating the energy difference between the aromatic compound and a non-aromatic isomer. It provides a straightforward way to quantify aromatic stabilization.[19]

-

Hückel Molecular Orbital (HMO) Theory: While a simpler method, HMO theory can provide qualitative insights into the stability of π-electron systems and is useful for educational purposes.[20]

Workflow 1: Computational Assessment of A-Ring Stability using DFT

Caption: A typical workflow for calculating aromatic stabilization energy.

Factors Influencing A-Ring Stability and Reactivity

While inherently stable, the thermodynamic stability of the estratriene A-ring is not immutable. It can be modulated by various factors, which is of great interest in drug design.

Substituent Effects

The nature and position of substituents on the A-ring can significantly alter its electronic properties and, consequently, its stability.

-

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OCH3) donate electron density to the ring, generally enhancing its stability and influencing its reactivity in electrophilic aromatic substitution reactions.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) withdraw electron density, which can decrease the aromatic stabilization and alter the regioselectivity of reactions.

The interplay of these substituent effects is critical in the design of SERMs, where subtle modifications can switch a compound's activity from agonistic to antagonistic in different tissues.[3]

Ring Strain and Conformation

Although the A-ring is part of a larger, fused ring system, significant strain in the B, C, or D rings can have a modest impact on the planarity and, therefore, the aromaticity of the A-ring. The overall conformation of the steroid nucleus plays a role in its interaction with receptors and enzymes.

Chemical Reactivity as an Indicator of Stability

The exceptional stability of the aromatic A-ring is reflected in its chemical reactivity. It typically undergoes electrophilic substitution reactions rather than the addition reactions characteristic of alkenes.[8] However, under forcing conditions, the aromaticity can be overcome.

The Birch Reduction: This reaction, which employs an alkali metal in liquid ammonia with an alcohol, can reduce the aromatic A-ring to a 1,4-cyclohexadiene.[21][22][23] The regioselectivity of this reduction is highly dependent on the electronic nature of the substituents on the A-ring.[22][24] The ability to selectively reduce the A-ring, despite its stability, has been a cornerstone in the synthesis of various steroid analogues.[24]

Spectroscopic Characterization of the Aromatic A-Ring

Several spectroscopic techniques are routinely used to confirm the presence and integrity of the aromatic A-ring in estratriene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons attached to the aromatic A-ring typically appear in the downfield region of the spectrum (around 6.5-8.0 ppm) due to the deshielding effect of the ring current.[25][26] The splitting patterns of these signals can provide information about the substitution pattern on the ring.[27][28]

-

¹³C NMR: The sp²-hybridized carbon atoms of the aromatic ring also have characteristic chemical shifts, typically in the range of 110-160 ppm.[25]

Infrared (IR) Spectroscopy: The aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.[29]

The following table summarizes the characteristic spectroscopic signatures of the estratriene A-ring.

| Spectroscopic Technique | Feature | Typical Range/Observation |

| ¹H NMR | Aromatic Protons (Ar-H) | 6.5 - 8.0 ppm |

| ¹³C NMR | Aromatic Carbons (Ar-C) | 110 - 160 ppm |

| IR Spectroscopy | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |

| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |

Implications for Drug Development

The thermodynamic stability of the estratriene A-ring has profound consequences for the development of steroid-based drugs.

-

Metabolic Stability: The resistance of the A-ring to enzymatic degradation contributes to the pharmacokinetic profile of many steroid drugs. However, metabolic transformations such as hydroxylation can still occur and are a key consideration in drug design.

-

Receptor Binding: The planar, electron-rich A-ring is crucial for the binding of estrogens and SERMs to the estrogen receptor. Modifications to the A-ring can dramatically alter binding affinity and efficacy.

-

Synthesis of Novel Derivatives: A thorough understanding of the A-ring's stability and reactivity is essential for the chemical synthesis of new and modified steroid derivatives with desired pharmacological properties.[4][30] The development of novel ring systems as alternatives to the classic aromatic scaffold is an active area of research.[31][32]

Conclusion

The thermodynamic stability of the estratriene aromatic A-ring is a central tenet of steroid chemistry. This stability, arising from the principles of aromaticity, governs the physical, chemical, and biological properties of a vast and important class of molecules. For researchers in drug development, a comprehensive grasp of the theoretical basis of this stability, coupled with a working knowledge of the experimental and computational tools used to probe it, is indispensable. By understanding and learning to modulate the stability of this remarkable chemical entity, scientists can continue to innovate and develop new generations of therapeutics with enhanced efficacy and safety.

References

-

AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018). Reddit. [Link]

-

How Do Aromatic Ring Structures Influence Chemical Stability? (2026). Sustainability Directory. [Link]

-

Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. (n.d.). MDPI. [Link]

-

A sharp thermal transition of fast aromatic ring dynamics in ubiquitin. (n.d.). PubMed Central. [Link]

-

Thermodynamic stability of benzene derivatives. (2018). Chemistry Stack Exchange. [Link]

-

15.1: Aromatic Compounds Are Unusually Stable. (2014). Chemistry LibreTexts. [Link]

-

Selective estrogen receptor modulator. (n.d.). Wikipedia. [Link]

-

Stability of Aromatic Compounds. (2017). YouTube. [Link]

-

Heterocyclic androstane and estrane D-ring modified steroids: microwave-assisted synthesis, steroid-converting enzyme inhibition, apoptosis induction, and effects on genes encoding estrogen inactivating enzymes. (n.d.). ResearchGate. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PubMed Central. [Link]

-

Calculating stabilization energies for aromatic molecules in schools - quantum chemistry, a valuable tool for teaching and. (n.d.). pmf.ni.ac.rs. [Link]

-

Birch Reduction of Aromatic Rings. (2019). Master Organic Chemistry. [Link]

-

15.7: Measuring the Enthalpy Change. (2023). Chemistry LibreTexts. [Link]

-

Synthesis, structure, and screening of estrogenic and antiestrogenic activity of new 3,17-substituted-16,17-seco-estratriene derivatives. (n.d.). PubMed. [Link]

-

Steroids and NMR. (2025). ResearchGate. [Link]

-

Rules for Aromaticity: The 4 Key Factors. (2017). Master Organic Chemistry. [Link]

-

Aromatic Systems and Factors Required for Aromaticity. (2023). Chemistry LibreTexts. [Link]

- Interpretation of NMR spectra of steroids. (n.d.). [No Source Found].

-

Overview of the computational methods to assess aromaticity. (n.d.). Semantic Scholar. [Link]

-

Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. (2025). ChemRxiv. [Link]

-

Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. (2023). MDPI. [Link]

-

Using Calorimetry to Calculate Enthalpies of Reaction - Chemistry Tutorial. (2011). YouTube. [Link]

-

131.Aromaticity(24) – Criteria for aromaticity(1). (2019). Madoverchemistry. [Link]

- Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery. (2024). [No Source Found].

-

1H NMR determination of adulteration of anabolic steroids in seized drugs. (2018). PubMed. [Link]

-

Hückel Molecular Orbital Analysis for Stability and Instability of Stacked Aromatic and Stacked Antiaromatic Systems. (2023). ACS Publications. [Link]

-

Theoretical Methods for Computing Enthalpies of Formation of Gaseous Compounds. (2025). ResearchGate. [Link]

-

A Mechanistic Analysis of the Birch Reduction. (2025). ResearchGate. [Link]

-

Calculating stabilization energies for aromatic molecules in schools – quantum chemistry, a valuable tool for teaching and education. (n.d.). ResearchGate. [Link]

- Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. (n.d.). [No Source Found].

-

Birch Reduction: Mechanism & Examples. (n.d.). NROChemistry. [Link]

-

Authenticity assessment of anabolic androgenic steroids in counterfeit drugs by 1H NMR. (2018). Analytical Methods (RSC Publishing). [Link]

-

Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes. (n.d.). Impactfactor. [Link]

- The Purity Determination of Three Compendial Steroids by Differential Scanning Calorimetry. (n.d.). [No Source Found].

-

Six Methods for Estimating the Formation Enthalpy of Organic Compounds. (n.d.). Journal of Pyrotechnics Archive. [Link]

-

Screening of designer steroids by NMR/Pattern Recognition. (n.d.). World Anti Doping Agency. [Link]

-

Thermodynamic properties of three-ring aza-aromatics. 1. Experimental results for phenazine and acridine, and mutual validation of experiments and computational methods. (2025). ResearchGate. [Link]

-

The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. [Link]

-

Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. (n.d.). PubMed Central. [Link]

-

Synthesis and Reactivity of Dithienopyrazines. (n.d.). ResearchGate. [Link]

-

X-Ray diffraction, differential scanning calorimetry and thermogravimetry combined with infrared analysis of freeze-dried prednisolone hemisuccinate. (2025). ResearchGate. [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]

-

Birch Reduction of Aromatic Rings. (n.d.). Master Organic Chemistry. [Link]

-

Differential Scanning Calorimeter (DSC/DTA). (n.d.). NETZSCH Analyzing & Testing. [Link]

-

Birch Reduction. (n.d.). Pharmaguideline. [Link]

Sources

- 1. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 4. Synthesis, structure, and screening of estrogenic and antiestrogenic activity of new 3,17-substituted-16,17-seco-estratriene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. madoverchemistry.com [madoverchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. reddit.com [reddit.com]

- 13. jpyro.co.uk [jpyro.co.uk]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. torontech.com [torontech.com]

- 16. dl.astm.org [dl.astm.org]

- 17. researchgate.net [researchgate.net]

- 18. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Birch Reduction | Pharmaguideline [pharmaguideline.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. researchgate.net [researchgate.net]

- 26. chem.uzh.ch [chem.uzh.ch]

- 27. 1H NMR determination of adulteration of anabolic steroids in seized drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Authenticity assessment of anabolic androgenic steroids in counterfeit drugs by 1H NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 29. mdpi.com [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ijsrtjournal.com [ijsrtjournal.com]

Technical Guide: 1,3,5(10)-Estratriene – Nomenclature, Synthesis, and Scaffold Utility

[1][2][3][4]

Executive Summary

1,3,5(10)-Estratriene (CAS: 1217-09-0) serves as the fundamental hydrocarbon parent structure for the estrogen class of steroid hormones.[1][2][3][4] While rarely used as a standalone therapeutic agent due to its lack of hydrogen-bonding functional groups, it is the critical reference standard for IUPAC nomenclature of estrogens and a vital scaffold in Structure-Activity Relationship (SAR) studies.[1][2][3][4]

This guide provides a definitive breakdown of its nomenclature logic, stereochemical configuration, and synthetic accessibility, designed for researchers requiring rigorous structural validation in drug development.[1][2][3][4]

Part 1: Structural Foundation & IUPAC Nomenclature[2][3][4]

The "Estra" Parent System

In steroid nomenclature, the root name is determined by the carbon skeleton and the degree of substitution at C-10 and C-13.[1][2][3][4]

-

Estra: Defines a C18 steroid nucleus.[1][2][3][4][5] It is characterized by a methyl group at C-13 but lacks the methyl group at C-10 found in the androstane (C19) and pregnane (C21) series.[1][2][3][4]

-

Triene: Indicates the presence of three double bonds.[1][2][3][4]

-

1,3,5(10): This specific locant set denotes the aromaticity of the A-ring.[1][2][3][4]

The "5(10)" Notation Anomaly

Researchers often query why the notation is 5(10) rather than a sequential number.[1][2][3][4]

-

Sequential Rule Violation: In standard IUPAC nomenclature, a double bond starting at carbon

is assumed to end atngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

The Exception: In the aromatic A-ring, the double bond originating at C5 does not go to C6 (which would break the B-ring geometry) but returns to C10.[1][2][3][4] Therefore, (10) is explicitly added in parentheses to define the non-sequential terminus.

Synonyms and Registry Data

| Identifier Type | Value | Context |

| IUPAC Name | Estra-1,3,5(10)-triene | Preferred systematic name |

| Common Name | Estrin | Obsolete/Archaic (Often confused with the crude mixture) |

| CAS Registry | 1217-09-0 | Exact match for the hydrocarbon core |

| Chemical Formula | MW: 240.39 g/mol | |

| SMILES | C[C@]12CCCC1[C@@H]3CCC4=CC=CC=C4[C@H]3CC2 | Useful for cheminformatics queries |

Part 2: Visualization of Numbering & Stereochemistry[1][2][3]

The following diagram illustrates the IUPAC numbering system specific to the estra skeleton. Note the aromatic A-ring and the critical stereocenters at the B/C/D ring junctions.[1][2][3][4]

Figure 1: Logical derivation of the Estra-1,3,5(10)-triene nomenclature from the general steroid skeleton.[1][2][3][4]

Stereochemical Configuration

Unlike the A-ring (planar due to aromaticity), the B, C, and D rings retain specific stereochemistry.[1][2][3][4] The biological standard is the 8

-

C13-Methyl: Oriented

(up/above plane).[2][3][6]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Ring Junctions: B/C is trans, C/D is trans.

-

H-Atoms: 8

-H, 9ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Part 3: Synthetic Protocol (Deoxygenation)[1][2][3][4]

Researchers rarely synthesize the core from scratch; instead, it is generated by removing oxygen functionalities from Estrone or Estradiol.[1][2][3][4] This is a standard procedure for creating internal standards for Mass Spectrometry.

Workflow: Phenol Deoxygenation via Triflate

This protocol describes the removal of the C3-hydroxyl (phenolic) and C17-hydroxyl groups to yield the hydrocarbon.[1][2][3][4]

Reagents Required:

-

17

-Estradiol (Starting Material)[1][2][3][7]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Trifluoromethanesulfonic anhydride (

)[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Palladium Catalyst (

orngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Step-by-Step Methodology:

-

Triflation (Activation):

-

Dissolve 17

-estradiol (1 eq) in anhydrous DCM at 0°C. -

Add Pyridine (3 eq) followed by dropwise addition of

(2.5 eq).[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Mechanism:[2][4][9][10] Converts the inert C3-OH and C17-OH into excellent leaving groups (Triflates).[2][3]

-

Monitor: TLC (Hexane/EtOAc) until starting material disappears.[1][2][3][4]

-

-

Pd-Catalyzed Reduction (Hydrodeoxygenation):

-

Transfer the crude bis-triflate to a reaction vessel containing DMF.[1][2][3][4]

-

Add

(5 mol%) and dppp (ligand).[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Add Triethylamine (excess) and Formic Acid (hydrogen source).[1][2][3][4]

-

Heat to 60°C under Argon for 4 hours.

-

Critical Control: Do not use high-pressure

with highly active Pd/C for extended periods, or you risk reducing the aromatic A-ring to a cyclohexane (forming 19-norandrostane derivatives).[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

-

Purification:

Figure 2: Synthetic pathway for the deoxygenation of estradiol to 1,3,5(10)-estratriene.

Part 4: Analytical Characterization

When validating the synthesis of 1,3,5(10)-estratriene, the absence of hydroxyl signals is the primary indicator.[1][2][3][4]

Nuclear Magnetic Resonance (NMR)

-

H NMR (CDCl

-

Aromatic Zone (7.0 - 7.3 ppm): Multiplet corresponding to H1, H2, H3 (since C3 is now unsubstituted).[1][2][3][4] Expect a pattern resembling o-xylene but constrained in a ring.[2][3][4]

-

Benzylic Protons (2.8 - 2.9 ppm): H6 protons are deshielded by the aromatic ring current.[2][3][4]

-

C18 Methyl (0.7 - 0.9 ppm): Singlet.[2][3][4] This is the diagnostic peak for the steroid skeleton integrity.[1][2][3][4]

-

Absence: No signals >3.5 ppm (indicates successful removal of CH-OH protons).[2][3][4]

-

Mass Spectrometry (GC-MS)[1][2][3][4]

Part 5: Biological Context & SAR[1][2][3][4]

Lipophilicity and Binding

1,3,5(10)-estratriene has a calculated LogP (XLogP3) of approximately 6.0 .[1][2][3][4] This extreme lipophilicity means it crosses the blood-brain barrier and cell membranes passively.[1][2][3][4]

Receptor Affinity (Negative Control)

-

Estrogen Receptor (

): The phenolic -OH at C3 is essential for high-affinity hydrogen bonding to Glu353/Arg394 in the ER ligand-binding domain.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Activity: 1,3,5(10)-estratriene exhibits negligible binding affinity (approx.[1][2][3][4] 1000-fold less than estradiol).[1][2][3][4]

-

Utility: It is frequently used as a negative control in binding assays to demonstrate that a biological effect is driven by the specific functional groups (OH) rather than the general steroid scaffold lipophilicity.[1][2][3][4]

References

-

IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). (1989).[1][2][3][4] The Nomenclature of Steroids, Recommendations 1989. Pure and Applied Chemistry. Link

-

National Center for Biotechnology Information (NCBI). (2023).[1][2][3][4] PubChem Compound Summary for CID 150899, 1,3,5(10)-Estratriene. PubChem.[1][2][3][4] Link

-

Mussini, P., et al. (2023).[1][2][3][4][9] 3-Ferrocenyl-estra-1,3,5(10)-triene-17-one: Synthesis and Structure. National Institutes of Health (NIH).[1][2][3][4] Link

-

Steraloids Inc. (2023).[1][2][3][4][9] Steroid Reference Standards: Estra-1,3,5(10)-triene.[1][2][3][7][9] Steraloids Product Catalog. Link

-

Jovanovic-Santa, S., et al. (2011).[1][2][3][4][8] Evaluation of biological activity of new hemiesters of 16,17-secoestra-1,3,5(10)-triene. Medicinal Chemistry Research. Link

Sources

- 1. Estrin (molecule) - Wikipedia [en.wikipedia.org]

- 2. Estratetraenol - Wikipedia [en.wikipedia.org]

- 3. Estra-1,3,5(10)-trien-3,16alpha,17beta-triol | C18H24O3 | CID 6432479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5(10)-Estratriene | C18H24 | CID 150899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Estra-1,3,5(10)-triene-3,17-diol | C18H24O2 | CID 9811784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. publications.iupac.org [publications.iupac.org]

- 7. 8 alpha-Estra-1,3,5(10)-triene-1,3, 17 beta-triol as a special type of estrogen having a high vaginotrophic activity and a low uterotrophic activity in castrated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Ferrocenyl-estra-1,3,5 (10)-triene-17-one: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT Studies, and Its Binding to Human Serum Albumin Studied through Fluorescence Quenching and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oestra-1,3,5(10)-triene-3,17b-diol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Unlocking New Therapeutic Avenues: A Technical Guide to the Biological Activity of Non-Oxygenated Estrogen Derivatives

Introduction: Beyond the Classical Hormone

For decades, the biological activities of estrogens have been primarily attributed to their phenolic A-ring and the oxygenation at C3 and C17, which are crucial for binding to the classical nuclear estrogen receptors, ERα and ERβ.[1][2] These interactions classically lead to genomic signaling, where the estrogen-receptor complex acts as a transcription factor, modulating gene expression over hours to days.[3][4] However, a growing body of evidence highlights a class of estrogen-related compounds that deviate from this canonical structure: non-oxygenated estrogen derivatives. These molecules, lacking the critical hydroxyl groups, present a fascinating paradox. While often exhibiting reduced or negligible affinity for nuclear estrogen receptors, they elicit potent and rapid biological responses, charting a course through less-explored signaling pathways.

This technical guide provides an in-depth exploration of the biological activity of these non-oxygenated estrogen derivatives. We will dissect their unique mechanisms of action, focusing on their engagement with membrane-associated receptors and the subsequent non-genomic signaling cascades. Furthermore, we will present detailed methodologies for their characterization, offering researchers, scientists, and drug development professionals a comprehensive toolkit to investigate this promising class of compounds. The therapeutic potential of these derivatives is significant, particularly in developing treatments that harness the beneficial effects of estrogen, such as neuroprotection and cardioprotection, while circumventing the feminizing and proliferative effects associated with classical estrogen receptor activation.[5]

Chapter 1: A Divergence in Receptor Engagement

The defining feature of non-oxygenated estrogen derivatives is their altered interaction with the traditional estrogen signaling machinery. The absence of key hydroxyl groups fundamentally changes their binding landscape.

Interaction with Nuclear Estrogen Receptors (ERα and ERβ)

The phenolic hydroxyl group on the A-ring of estradiol is a critical hydrogen bond donor, anchoring the ligand within the binding pocket of ERα and ERβ.[1] Consequently, its removal in non-oxygenated derivatives often leads to a dramatic reduction in binding affinity. Some synthetic non-feminizing estrogens show no binding to either ERα or ERβ in competitive binding assays.[5] This characteristic is central to their appeal in drug development, as it suggests a reduced risk of the proliferative effects in hormone-sensitive tissues like the breast and uterus, which are mediated by nuclear ERα.

The Rise of Membrane-Associated Receptors: The G Protein-Coupled Estrogen Receptor (GPER)

With diminished affinity for nuclear receptors, the biological activity of many non-oxygenated estrogen derivatives is mediated by membrane-associated estrogen receptors.[6] The most prominent of these is the G protein-coupled estrogen receptor (GPER), formerly known as GPR30.[7][8] GPER has been identified as a key mediator of rapid, non-genomic estrogen signaling.[7][9][10]

Upon ligand binding, GPER can initiate a cascade of intracellular events within seconds to minutes, a timeframe too rapid to be explained by gene transcription.[11] These non-genomic pathways are critical to many of the observed physiological effects of these derivatives.[11][12][13] Selective GPER agonists, which are structurally distinct from classical estrogens and often lack the phenolic A-ring, have been instrumental in elucidating the specific roles of this receptor.[7][14]

Chapter 2: Charting the Non-Genomic Signaling Cascades

The activation of GPER by non-oxygenated estrogen derivatives triggers a complex network of intracellular signaling pathways that diverge significantly from the classical genomic route. These rapid signaling events are responsible for a wide array of cellular responses.

Key Non-Genomic Pathways

GPER activation can lead to the stimulation of several key signaling molecules and pathways:

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[9] GPER activation can lead to the rapid phosphorylation and activation of ERK.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling axis involved in cell survival, growth, and metabolism. Estrogen has been shown to rapidly activate this pathway, contributing to its neuroprotective effects.[15]

-

Calcium Mobilization and eNOS Activation: GPER can also stimulate the release of intracellular calcium and activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[9][14]

The following diagram illustrates the primary non-genomic signaling pathways initiated by GPER activation.

Caption: GPER-mediated non-genomic signaling pathways.

Chapter 3: Diverse Biological Activities and Therapeutic Horizons

The unique signaling profile of non-oxygenated estrogen derivatives translates into a diverse range of biological activities, many of which hold significant therapeutic promise.

Neuroprotection

One of the most compelling applications for these compounds is in the field of neuroprotection.[16] Estrogens are known to have protective effects against various forms of neuronal injury, including those associated with stroke and neurodegenerative diseases.[16][17][18] Non-feminizing estrogen analogues have demonstrated potent neuroprotective effects in both in vitro and in vivo models, often exceeding the potency of 17β-estradiol.[5] These effects are largely attributed to their ability to activate pro-survival pathways like PI3K/Akt and ERK, as well as their antioxidant properties.[15][17][19] For instance, certain derivatives have been shown to protect against glutamate-induced toxicity and oxidative stress.[5][19]

Cardioprotection

The cardiovascular benefits of estrogen are well-documented, and non-oxygenated derivatives that signal through GPER appear to recapitulate many of these protective effects.[9] GPER activation in the cardiovascular system can lead to vasodilation via eNOS activation and NO production, as well as anti-inflammatory and anti-proliferative effects on vascular smooth muscle cells.[14] This positions GPER-selective agonists as potential therapeutics for conditions like hypertension and atherosclerosis, particularly in postmenopausal women.[20]

Metabolic Regulation

Emerging evidence suggests a role for GPER in metabolic homeostasis. GPER activation has been linked to improved insulin sensitivity and has shown beneficial effects in models of obesity and related metabolic disorders.[20] For example, GPER agonists can promote a shift in macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is beneficial in the context of obesity-induced inflammation.[20]

The following table summarizes the key biological activities and the primary mechanisms of action for non-oxygenated estrogen derivatives.

| Biological Activity | Primary Mechanism(s) of Action | Key Signaling Pathways | Therapeutic Potential |

| Neuroprotection | Activation of pro-survival signaling, antioxidant effects | PI3K/Akt, MAPK/ERK | Stroke, Alzheimer's Disease, Parkinson's Disease |

| Cardioprotection | Vasodilation, anti-inflammatory, anti-proliferative | eNOS/NO, PI3K/Akt | Hypertension, Atherosclerosis |

| Metabolic Regulation | Improved insulin sensitivity, anti-inflammatory effects | AMPK, M2 macrophage polarization | Obesity, Type 2 Diabetes |

| Anti-Cancer | Context-dependent; may inhibit proliferation in certain cancers | GPER-mediated signaling | Certain types of breast and other cancers |

Chapter 4: A Guide to Experimental Characterization

Investigating the biological activity of non-oxygenated estrogen derivatives requires a tailored set of experimental approaches that can dissect their unique receptor interactions and signaling pathways.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of a non-oxygenated estrogen derivative for ERα, ERβ, and GPER.

Causality: This assay is fundamental to establishing the receptor interaction profile of the compound. A low affinity for ERα and ERβ, coupled with a measurable affinity for GPER, is the hallmark of many of these derivatives.

Methodology:

-

Receptor Preparation: Utilize purified recombinant human ERα, ERβ, or cell membranes prepared from cells overexpressing GPER.

-

Radioligand: Use a high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]-17β-estradiol for ERα/ERβ, or a specific radiolabeled GPER agonist).

-

Competition: Incubate a fixed concentration of the radioligand and receptor preparation with increasing concentrations of the unlabeled test compound.

-

Separation: Separate receptor-bound from free radioligand using a method such as filtration or size-exclusion chromatography.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and the Ki (inhibitory constant) from this curve.

Protocol: Western Blot Analysis for Kinase Phosphorylation

Objective: To assess the activation of non-genomic signaling pathways (e.g., ERK and Akt) in response to treatment with a non-oxygenated estrogen derivative.

Causality: This method provides direct evidence of rapid, non-genomic signaling by measuring the phosphorylation state of key kinases, which is a direct indicator of their activation. The time course of this activation (minutes) is a key differentiator from genomic signaling.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., neuronal cells for neuroprotection studies, endothelial cells for cardiovascular studies) and treat with the test compound for short time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK, anti-phospho-Akt).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal (using an antibody against the total, non-phosphorylated form of the kinase) or a loading control (e.g., β-actin).

The following diagram outlines the workflow for assessing non-genomic signaling.

Caption: Workflow for Western Blot analysis of kinase phosphorylation.

Conclusion and Future Directions

Non-oxygenated estrogen derivatives represent a paradigm shift in our understanding of estrogen biology. By preferentially engaging non-genomic signaling pathways through receptors like GPER, they offer a unique opportunity to develop therapeutics that are both potent and highly selective. The dissociation of beneficial, rapid signaling events from the classical genomic activities of estrogen opens up new avenues for treating a wide range of conditions, from neurodegenerative diseases to cardiovascular and metabolic disorders.

Future research in this field will likely focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the structural requirements for potent and selective GPER activation will be crucial for the design of next-generation therapeutics.

-

In Vivo Efficacy and Safety: Rigorous preclinical and clinical studies are needed to validate the therapeutic potential and long-term safety of these compounds.

-

Receptor Crosstalk: Further investigation into the interplay between GPER and other signaling systems will provide a more complete picture of the complex biological responses elicited by these derivatives.

As our tools and understanding of non-genomic signaling continue to evolve, non-oxygenated estrogen derivatives are poised to move from the realm of scientific curiosity to a new class of clinically impactful therapies.

References

- Mechanism of Action of Estrogen | Dr. Shikha Parmar - YouTube. (2021). YouTube.

- Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer - Frontiers. (2021). Frontiers.

- Genomic and non-genomic estrogen signaling. In the genomic pathway,... | Download Scientific Diagram - ResearchGate.

- Estrogenic Compounds, Estrogen Receptors and Vascular Cell Signaling in the Aging Blood Vessels - PMC.

- Mechanism of action of Estrogen (How it binds to Estrogen receptors) - YouTube. (2024). YouTube.

- Neuroprotection with Non-Feminizing Estrogen Analogues: An Overlooked Possible Therapeutic Strategy - PMC - PubMed Central.

- Nongenomic Signaling Pathways of Estrogen Toxicity - PMC.

- Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists | PLOS One. (2017). PLOS One.

- Experimental models for evaluating non-genomic estrogen signaling - PubMed.

- Outlook on the neuroprotective effect of estrogen - PMC.

- Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC.

- From structural biochemistry to expression profiling: Neuroprotective activities of estrogen. (2025). Unknown Source.

- The Potential Effects of Phytoestrogens: The Role in Neuroprotection - MDPI. (2021). MDPI.

- Activation of G Protein-Coupled Estrogen Receptor (GPER) Negatively Modulates Cardiac Excitation–Contraction Coupling (ECC)

- The estradiol pharmacophore: Ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site - Scholars @ UT Health San Antonio. Scholars @ UT Health San Antonio.

- Does GPER Really Function as a G Protein-Coupled Estrogen Receptor in vivo? - Frontiers. Frontiers.

- Estrogens and neuroprotection - ResearchGate. (2025).

- Neurotrophic and Neuroprotective Actions of Estrogen: Basic Mechanisms and Clinical Implications - PMC.

- The G Protein-coupled Receptor 30 Is Up-regulated by Hypoxia-inducible Factor-1α (HIF-1α) in Breast Cancer Cells and Cardiomyocytes - PMC.

- Activation of G Protein-Coupled Estrogen Receptor 1 (GPER) Attenuates Obesity-Induced Asthma by Switching M1 Macrophages to M2 Macrophages - MDPI. (2024). MDPI.

Sources

- 1. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists | PLOS One [journals.plos.org]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Neuroprotection with Non-Feminizing Estrogen Analogues: An Overlooked Possible Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental models for evaluating non-genomic estrogen signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogen Biology: New Insights into GPER Function and Clinical Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Does GPER Really Function as a G Protein-Coupled Estrogen Receptor in vivo? [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. The G Protein-coupled Receptor 30 Is Up-regulated by Hypoxia-inducible Factor-1α (HIF-1α) in Breast Cancer Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estrogenic Compounds, Estrogen Receptors and Vascular Cell Signaling in the Aging Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]

- 13. Nongenomic Signaling Pathways of Estrogen Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Neurotrophic and Neuroprotective Actions of Estrogen: Basic Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Outlook on the neuroprotective effect of estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

The Structural Dynamics of 1,3,5(10)-Estratriene: A Technical Guide to Steroid Nucleus Conformation

Executive Summary

The 1,3,5(10)-estratriene nucleus is the defining scaffold of endogenous estrogens (e.g., 17

This guide provides a rigorous analysis of the static and dynamic stereochemistry of this nucleus. It details the transition from the planar A-ring to the flexible D-ring and provides a self-validating workflow for researchers to characterize these conformations using NMR, X-ray crystallography, and Density Functional Theory (DFT).

Structural Anatomy of the Nucleus

The 1,3,5(10)-estratriene skeleton consists of four fused rings. The numbering follows IUPAC steroid nomenclature, but the conformational behavior is distinct from other steroid classes.

The A-Ring: The Planar Anchor

-

Geometry: Planar.

-

Cause:

hybridization of carbons C1, C2, C3, C4, C5, and C10. -

Consequence: The C1-C10-C5-C6 torsion angle is effectively

. This forces the C5-C10 bond to be rigid, acting as a flat anchor that distorts the adjacent B-ring. -

Functional Relevance: The phenolic hydroxyl at C3 is a critical hydrogen bond donor for Glu353 in the Estrogen Receptor

(ER

The B-Ring: The Transition Zone

-

Geometry: Typically a

-half-chair (often described as a "sofa" conformation). -

Dynamics: Unlike the rigid chair form of cyclohexane, the B-ring in estratrienes is strained. The planarity of the C5-C10 bond forces C6 and C9 into a semi-planar arrangement, leaving C7 and C8 to accommodate the twist.

-

Inversion Barrier: High (~10-12 kcal/mol), preventing easy ring flip under physiological conditions.

The C-Ring: The Rigid Spacer

-

Geometry: Chair conformation.

-

Stereochemistry: Trans-fused to both the B-ring (at C8/C9) and the D-ring (at C13/C14).

-

Role: Provides a rigid spatial separation (~10.9 Å) between the A-ring hydroxyl and the D-ring functional group (typically 17

-OH), matching the distance between His524 and Glu353 in the ER binding pocket.

The D-Ring: The Dynamic Effector

-

Geometry: Envelope (E) or Half-Chair (HC) .

-

Pseudorotation: The five-membered D-ring undergoes rapid pseudorotation. The phase angle (

) and puckering amplitude ( -

Dominant Conformers:

-

-Envelope (

-

-Envelope (

-

-Envelope (

-

Relevance: The orientation of the 17

-hydroxyl group oscillates slightly with this puckering, influencing hydrogen bonding networks within the receptor.

Quantitative Data Summary

The following table summarizes typical torsion angles and geometric parameters derived from high-resolution X-ray data (e.g., PDB: 1QKU) and solution-state NMR.

| Parameter | Feature | Typical Value / Range | Structural Implication |

| A-Ring | C1-C2-C3-C4 Torsion | Aromatic planarity. | |

| B-Ring | C5-C6-C7-C8 Torsion | Half-chair distortion. | |

| C-Ring | C9-C11-C12-C13 Torsion | Classic chair geometry. | |

| D-Ring | Pseudorotation Phase ( | Oscillates between | |

| Global | O3 | Critical pharmacophore length. | |

| Global | C18 Methyl Orientation | Axial ( | Steric reference point for NMR NOE. |

Analytical Methodologies & Logic

To accurately determine the conformation of a novel estratriene derivative, one cannot rely on a single method. The following logic applies:

X-Ray Crystallography (Solid State)

-

Utility: Provides absolute configuration and precise bond lengths.

-

Limitation: Crystal Packing Forces. The D-ring conformation in a crystal lattice is often "frozen" into a specific pucker by intermolecular hydrogen bonds, which may not represent the bioactive solution conformer.

-

Correction: Always compare X-ray torsion angles with solution-state NMR data.

NMR Spectroscopy (Solution State)

-

Utility: dynamic behavior and solution geometry.

-

Key Observable 1 (NOE): The C18 methyl group (angular methyl) is the "lighthouse" of the molecule. Strong NOE signals between H-18 and H-8

, H-11 -

Key Observable 2 (J-Coupling): The

coupling constants of the D-ring protons (H16-H17) relate directly to the torsion angles via the Karplus equation, allowing calculation of the pseudorotation phase.

Computational Chemistry (DFT)

-

Utility: Energy landscape mapping.[1]

-

Method: DFT (e.g., B3LYP/6-31G*) is used to calculate the energy barrier between D-ring conformers.

-

Application: If NMR shows time-averaged signals, DFT can predict the ratio of conformers in equilibrium.

Experimental Protocol: Integrated Conformational Analysis

This self-validating protocol ensures that structural assignments are robust and artifact-free.

Phase 1: Computational Prediction (In Silico)

-

Structure Generation: Build the 1,3,5(10)-estratriene derivative in 3D.

-

Conformational Search: Perform a Monte Carlo or Molecular Dynamics search (e.g., OPLS4 force field) to identify local minima. Focus on D-ring puckering.

-

DFT Optimization: Optimize low-energy conformers using B3LYP/6-311+G(d,p). Calculate vibrational frequencies to ensure no imaginary frequencies (true minima).

-

Output: Predicted torsion angles and interproton distances.

Phase 2: NMR Data Acquisition (In Vitro)

-

Sample Prep: Dissolve 5-10 mg of steroid in

or -

1D Proton: Assign the C18 methyl singlet (typically 0.6 - 0.9 ppm).

-

2D NOESY/ROESY: Acquire with a mixing time of 300-500 ms.

-

Validation Check: Verify NOE between H-18 (methyl) and H-8 (axial). If absent, B/C ring fusion may be distorted.

-

-

J-Resolved/DQF-COSY: Extract

and

Phase 3: Data Synthesis

-

Karplus Analysis: Use the Altona-Haas generalization of the Karplus equation to convert experimental

-values into torsion angles. -

Comparison: Overlay the NMR-derived torsions with the DFT-predicted structures.

-

RMSD Calculation: Calculate the Root Mean Square Deviation between calculated and observed distances. An RMSD < 0.3 Å indicates a valid structural model.

Visualization of Pathways[1]

Diagram 1: Conformational Analysis Workflow

This diagram illustrates the iterative logic required to validate the steroid structure, moving from theory to physical verification.

Caption: Integrated workflow combining computational prediction with NMR observables to solve steroid conformation.

Diagram 2: Structural Causality in 1,3,5(10)-Estratriene

This diagram explains the mechanical propagation of strain from the A-ring to the D-ring.

Caption: Propagation of geometric constraints from the aromatic A-ring through the steroid nucleus.

References

-

Brzozowski, A. M., et al. (1997). Molecular basis of agonism and antagonism in the oestrogen receptor. Nature.[2]

-

Cremer, D., & Pople, J. A. (1975).[3] General definition of ring puckering coordinates. Journal of the American Chemical Society.

-

Duax, W. L., & Weeks, C. M. (1980). Conformational analysis of the estrogen receptor ligand binding site.[4][5][6] In Estrogens in the Environment.

-

Farrant, R. D., et al. (1990). NMR of Steroids.[7][8][9] In Magnetic Resonance in Chemistry.

-

Mazur, Y., & Sondheimer, F. (1958). Synthesis and conformational analysis of steroids. Journal of the American Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ochem.as.uky.edu [ochem.as.uky.edu]

- 3. RING Puckering - CATCO [s3.smu.edu]

- 4. Crystallographic comparison of the estrogen and progesterone receptor’s ligand binding domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. books.rsc.org [books.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Monograph: Physicochemical Characterization of 1,3,5(10)-Estratriene

This technical guide provides an in-depth analysis of the physicochemical properties, melting point, and structural characteristics of 1,3,5(10)-estratriene, the parent hydrocarbon of the estrogen steroid family.

Executive Summary

1,3,5(10)-Estratriene (CAS: 1217-09-0), also known as estrin or estra-1,3,5(10)-triene , is the fundamental hydrocarbon core of the estrogenic steroid family.[1] Unlike its functionalized derivatives (estrone, estradiol, estriol), this molecule lacks oxygen-containing functional groups at the C3 and C17 positions. This absence of hydrogen-bonding donors/acceptors results in a molecule with significantly higher lipophilicity and a lower melting point compared to its hormonal analogs. It serves as a critical reference standard in Structure-Activity Relationship (SAR) studies, elucidating the role of the steroid nucleus in receptor binding affinity (which is minimal in the absence of the 3-phenolic hydroxyl).

Physicochemical Profile

Identity and Constants

The following data represents the core properties of the unsubstituted hydrocarbon.

| Property | Value | Notes |

| IUPAC Name | (8R,9S,13S,14S)-13-Methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene | Natural configuration |

| CAS Registry Number | 1217-09-0 | Specific to the 1,3,5(10)-triene isomer |

| Molecular Formula | C₁₈H₂₄ | |

| Molecular Weight | 240.39 g/mol | |

| Appearance | White crystalline platelets | Recrystallized from ethanol/hexane |

| Melting Point (Exp.) | 76 – 77 °C | Primary polymorph [1, 2] |

| Boiling Point (Pred.) | 350 – 360 °C | At 760 mmHg |

| Density | 1.03 ± 0.1 g/cm³ | Predicted |

| LogP (Octanol/Water) | ~6.0 | Highly Lipophilic |

Solubility and Lipophilicity

1,3,5(10)-Estratriene exhibits negligible water solubility due to the lack of polar groups. It is highly soluble in non-polar organic solvents:

-

High Solubility: Chloroform, Dichloromethane, Benzene, Toluene.

-

Moderate Solubility: Ethanol, Acetone, Diethyl Ether.

-

Insoluble: Water, aqueous buffers.

The high LogP (~6.0) indicates that in biological systems, this molecule will partition strongly into lipid bilayers and adipose tissue, though its lack of specific hydrogen bonding reduces its retention in receptor pockets compared to estradiol (LogP ~4.0).

Melting Point Analysis

The experimental melting point of 1,3,5(10)-estratriene is significantly lower than its oxygenated counterparts. This depression is governed by the crystal lattice energy:

-

Estrone (C3-OH, C17=O): MP 254–256 °C. Strong intermolecular hydrogen bonding network.

-

Estradiol (C3-OH, C17-OH): MP 178–179 °C. Strong H-bonding.

-

1,3,5(10)-Estratriene (Hydrocarbon): MP 76–77 °C . Lattice forces are dominated by weaker van der Waals interactions and π-π stacking of the aromatic A-ring.

Note on Polymorphism: Steroid hydrocarbons often exhibit polymorphism. While 76–77 °C is the reported value for the stable crystalline form isolated from ethanol/hexane, rapid cooling or impurities can result in lower-melting amorphous solids or metastable polymorphs.

Synthesis and Isolation Workflow

The synthesis of the pure hydrocarbon typically involves the reductive deoxygenation of estrone. This is a two-step elimination of the oxygen functionalities.

Synthetic Pathway (Deoxygenation)

-

C3-Deoxygenation: The phenolic hydroxyl at C3 is activated (e.g., via triflate formation) and reduced (e.g., via catalytic hydrogenation or hydride reduction).

-

C17-Deoxygenation: The C17 ketone is removed, classically via the Wolff-Kishner reduction (hydrazine hydrate/KOH) or via thioacetal desulfurization.

Graphviz Workflow: Isolation & Characterization

The following diagram outlines the logical flow for synthesizing and verifying the physical properties of the target molecule.

Caption: Synthetic workflow for the isolation of 1,3,5(10)-estratriene from estrone, highlighting the critical purification step required to achieve the characteristic melting point.

Structural Characterization

Verification of the hydrocarbon structure relies on spectroscopic signatures that confirm the aromatic A-ring and the absence of oxygen.

Proton NMR (¹H-NMR)

-

Aromatic Region (7.0 – 7.4 ppm): A characteristic set of signals corresponding to the 3 protons on the A-ring. Typically a doublet (C1), a doublet of doublets (C2), and a doublet (C4) or overlapping multiplets depending on resolution.

-

C18 Methyl Group (0.7 – 0.9 ppm): A sharp singlet corresponding to the angular methyl group (CH₃) at C13. This is a diagnostic peak; its shift is sensitive to the C17 environment (or lack thereof).

-

Absence of Downfield Signals: Crucially, there are no signals in the 3.0–4.0 ppm range (which would indicate CH-OH) or broad singlets (phenolic OH).

Infrared Spectroscopy (IR)

-

C-H Stretch (Aromatic): ~3000–3100 cm⁻¹.

-

C=C Stretch (Aromatic): ~1600 and 1500 cm⁻¹.

-

Absence of O-H/C=O: No broad band at 3200–3600 cm⁻¹ (hydroxyl) and no strong peak at 1700–1740 cm⁻¹ (carbonyl).

Applications in Drug Development

While 1,3,5(10)-estratriene itself is not a therapeutic agent, it is a vital negative control and scaffold in medicinal chemistry:

-

Receptor Binding Baselines: Used to determine the non-specific binding component in estrogen receptor (ER) assays. It confirms that the phenolic hydroxyl is essential for high-affinity binding.

-

Metabolic Stability Studies: Serves as a substrate to study cytochrome P450-mediated hydroxylation of the steroid core (e.g., measuring the rate of hydroxylation at C2, C4, or C16).

-

Neurosteroid Research: Investigated for potential non-genomic effects in the brain, independent of classical nuclear estrogen receptors.

References

-

Djerassi, C. , Rosenkranz, G., Iriarte, J., Berlin, J., & Romo, J. (1951). Steroids. VIII. The Aromatization of Some 1,4-Dien-3-ones. Journal of the American Chemical Society, 73(4), 1523–1527. Link(Primary source for synthesis and characterization).

- Velluz, L., & Muller, G. (1950). Bulletin de la Société Chimique de France, 166.

-

PubChem Database. Compound Summary for CID 150899: 1,3,5(10)-Estratriene. Link

-

Fishman, J. (1960). Synthesis of 1,3,5(10)-Estratriene-3,16β,17α-triol.[2][3] The Journal of Organic Chemistry, 25(4), 585-588. (Contextual reference for estratriene numbering and derivatives).

Sources

- 1. WO2021058716A1 - Process for preparing (15αlpha,16αlpha,17βeta)-estra-1,3,5(10)-triene-3,15,16,17-tetrol (estetrol) and intermediates of said process - Google Patents [patents.google.com]

- 2. US6080735A - Estra-1,3,5(10)-trien derivatives, processes for their preparation and pharmaceutical compositions containing these compounds - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Deep Dive into the Structural Nuances of Estrogens: 1,3,5(10)-Estratriene vs. 17-beta-estradiol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of steroid hormones, subtle structural modifications can lead to profound differences in biological function. This guide provides a detailed comparative analysis of 1,3,5(10)-estratriene and its highly potent derivative, 17-beta-estradiol. Understanding these differences is paramount for researchers in endocrinology, oncology, and pharmacology, as it underpins the rational design of novel therapeutics targeting the estrogen signaling pathway.

Foundational Structures: The Estrane Skeleton

At the heart of both molecules lies the estrane steroid nucleus, a C18 skeleton characterized by a tetracyclic ring system. This core structure, known as estrane, consists of three cyclohexane rings (A, B, and C) and one cyclopentane ring (D).[1] The defining feature of the estrogen family is the aromatic A ring, which results from three double bonds. This aromaticity is denoted by the nomenclature "estra-1,3,5(10)-triene".[2]

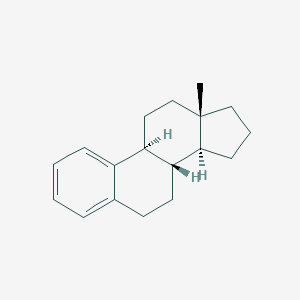

1,3,5(10)-Estratriene , also known as estrin, represents the fundamental hydrocarbon backbone of the estrogen series.[2] It is essentially the parent structure from which biologically active estrogens are derived. By itself, 1,3,5(10)-estratriene possesses minimal estrogenic activity.[2] Its significance lies in being the structural canvas upon which functional groups are added to create potent signaling molecules.

17-beta-estradiol (E2) , on the other hand, is the most potent and predominant circulating estrogen in premenopausal women.[3][4] Its systematic name is estra-1,3,5(10)-triene-3,17β-diol, which immediately highlights the key structural additions that bestow its high biological activity.[5][6]

The Critical Distinction: Hydroxyl Groups and Stereochemistry

The profound difference in biological activity between 1,3,5(10)-estratriene and 17-beta-estradiol arises from the presence and specific orientation of two hydroxyl (-OH) groups in the latter.

-

The 3-Hydroxyl Group: Located on the A ring, this phenolic hydroxyl group is crucial for high-affinity binding to the estrogen receptors (ERs). It is a key hydrogen bond donor in the ligand-receptor interaction.[7]

-

The 17-beta-Hydroxyl Group: Situated on the D ring, this secondary alcohol is vital for the potent estrogenic effects of estradiol.[7] The "beta" designation refers to its stereochemistry, indicating that the hydroxyl group projects "upward" or out of the plane of the ring system. This specific spatial arrangement is critical for optimal receptor binding and activation. Its epimer, 17-alpha-estradiol, where the hydroxyl group projects "downward," is a significantly weaker estrogen, underscoring the importance of this stereochemical detail.[8]

The absence of these hydroxyl groups in 1,3,5(10)-estratriene is the primary reason for its dramatically lower estrogenic potency, estimated to be on the order of 1,000-fold less than estradiol.[2]

Below is a table summarizing the core structural differences:

| Feature | 1,3,5(10)-Estratriene | 17-beta-estradiol |

| Systematic Name | Estra-1,3,5(10)-triene | Estra-1,3,5(10)-triene-3,17β-diol |

| Molecular Formula | C18H24 | C18H24O2 |

| Molar Mass | 240.39 g/mol | 272.38 g/mol |

| Functional Groups | Aromatic A ring | Aromatic A ring, 3-hydroxyl (phenolic), 17β-hydroxyl (alcoholic) |

| Biological Activity | Minimal estrogenic activity[2] | Most potent endogenous estrogen[9] |

To visually represent these structural distinctions, the following diagram illustrates the two molecules, highlighting the key functional groups present in 17-beta-estradiol that are absent in the parent estrin structure.

Caption: Molecular structures of 1,3,5(10)-Estratriene and 17-beta-estradiol.

Biosynthesis and Biological Significance

17-beta-estradiol is not synthesized from scratch in its final form. Instead, it is the product of a multi-step biosynthetic pathway that begins with cholesterol.[10] The final and rate-limiting step in its synthesis is the conversion of testosterone to estradiol, a reaction catalyzed by the enzyme aromatase.[10] This process primarily occurs in the granulosa cells of the ovaries, but also takes place in other tissues such as the adrenal glands, adipose tissue, and the brain.[3][4]